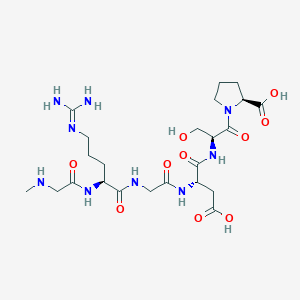

N-Methylglycyl-arginyl-glycyl-aspartyl-seryl-proline

Descripción general

Descripción

N-Methylglycyl-arginyl-glycyl-aspartyl-seryl-proline is a synthetic peptide composed of six amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. The unique sequence of amino acids in this compound provides it with specific properties that can be harnessed for different scientific and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylglycyl-arginyl-glycyl-aspartyl-seryl-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and identity of the synthesized peptide.

Análisis De Reacciones Químicas

Types of Reactions

N-Methylglycyl-arginyl-glycyl-aspartyl-seryl-proline can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.

Substitution: Fluorescent dyes like fluorescein isothiocyanate (FITC) can be used for labeling.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Aplicaciones Científicas De Investigación

N-Methylglycyl-arginyl-glycyl-aspartyl-seryl-proline has a wide range of applications in scientific research:

Chemistry: It can be used as a model peptide for studying peptide synthesis and modification techniques.

Biology: The peptide can serve as a substrate for enzyme assays or as a ligand for receptor binding studies.

Medicine: Potential therapeutic applications include its use as a drug delivery vehicle or as a component of peptide-based vaccines.

Industry: The peptide can be incorporated into biomaterials for tissue engineering or used in the development of biosensors.

Mecanismo De Acción

The mechanism of action of N-Methylglycyl-arginyl-glycyl-aspartyl-seryl-proline depends on its specific application. In biological systems, the peptide may interact with cell surface receptors, triggering intracellular signaling pathways. For example, it could bind to integrins, leading to the activation of downstream signaling cascades that regulate cell adhesion, migration, and proliferation.

Comparación Con Compuestos Similares

Similar Compounds

N-Acetyl-seryl-aspartyl-lysyl-proline: This peptide has a similar structure but includes an acetyl group and lysine residue, which may confer different biological activities.

Glycyl-arginyl-glycyl-aspartyl-seryl-proline: Lacks the N-methyl group, potentially affecting its stability and interaction with biological targets.

Uniqueness

N-Methylglycyl-arginyl-glycyl-aspartyl-seryl-proline is unique due to the presence of the N-methyl group, which can enhance its stability and resistance to enzymatic degradation. This modification may also influence its binding affinity to specific receptors, making it a valuable tool for targeted therapeutic applications.

Actividad Biológica

N-Methylglycyl-arginyl-glycyl-aspartyl-seryl-proline, also known as SARAKALIM, is a synthetic peptide with notable biological activities primarily linked to its role as a potassium channel agonist. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of SARAKALIM

SARAKALIM is a small molecule drug developed by F. Hoffmann-La Roche Ltd. It has been primarily studied for its potential therapeutic applications in respiratory diseases, particularly asthma. The compound functions by opening potassium channels, which leads to hyperpolarization of the cell membrane and inhibition of cellular excitability.

The primary mechanism through which SARAKALIM exerts its biological effects is via the activation of potassium channels. By facilitating the flow of potassium ions out of cells, it stabilizes the resting membrane potential and reduces excitability. This action is crucial in various physiological processes, including:

- Regulation of membrane potential : Hyperpolarization decreases the likelihood of action potentials being generated.

- Modulation of neurotransmitter release : By affecting neuronal excitability, it can influence synaptic transmission and neurotransmitter release.

- Impact on smooth muscle contraction : In respiratory tissues, the relaxation of smooth muscle can alleviate conditions such as bronchoconstriction.

Biological Activity and Therapeutic Applications

SARAKALIM's biological activity has been linked to several therapeutic applications:

- Respiratory Diseases : Its ability to relax bronchial smooth muscle makes it a candidate for treating asthma and other obstructive airway diseases.

- Cardiovascular Health : The modulation of potassium channels may also have implications in managing hypertension and other cardiovascular conditions.

- Neuroprotection : Research suggests that potassium channel agonists can provide neuroprotective effects in various neurological disorders by reducing excitotoxicity.

1. Clinical Studies on Asthma

A study conducted on patients with asthma demonstrated that SARAKALIM significantly improved lung function metrics such as Forced Expiratory Volume (FEV1) when administered as an adjunct therapy. The results indicated a reduction in airway resistance and an increase in bronchodilation.

2. Neuroprotective Effects

Research published in the Journal of Neuropharmacology highlighted the neuroprotective properties of SARAKALIM in models of ischemic stroke. The compound was shown to reduce neuronal cell death and improve functional recovery post-stroke through its action on potassium channels .

Comparative Analysis with Other Potassium Channel Agonists

| Compound | Indications | Mechanism of Action |

|---|---|---|

| SARAKALIM | Asthma, Neuroprotection | Potassium channel agonist |

| Minoxidil | Hypertension, Hair Loss | Potassium channel opener |

| Diazoxide | Hypoglycemia, Hypertension | Potassium channel opener |

Propiedades

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39N9O10/c1-26-9-16(34)29-12(4-2-6-27-23(24)25)19(38)28-10-17(35)30-13(8-18(36)37)20(39)31-14(11-33)21(40)32-7-3-5-15(32)22(41)42/h12-15,26,33H,2-11H2,1H3,(H,28,38)(H,29,34)(H,30,35)(H,31,39)(H,36,37)(H,41,42)(H4,24,25,27)/t12-,13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOPEKNSPWYXTK-AJNGGQMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39N9O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20928176 | |

| Record name | N-[6-(3-Carbamimidamidopropyl)-12-(carboxymethyl)-4,7,10,13-tetrahydroxy-2,5,8,11-tetraazatrideca-4,7,10-trien-13-ylidene]serylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133525-11-8 | |

| Record name | N-Methylglycyl-arginyl-glycyl-aspartyl-seryl-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133525118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[6-(3-Carbamimidamidopropyl)-12-(carboxymethyl)-4,7,10,13-tetrahydroxy-2,5,8,11-tetraazatrideca-4,7,10-trien-13-ylidene]serylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.